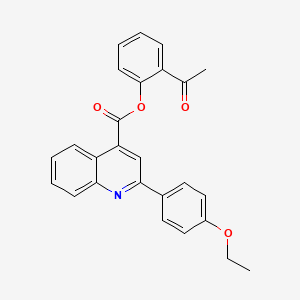
2-Acetylphenyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylphenyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions to form the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and reduce reaction times. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to introduce various functional groups into the quinoline core . Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the quinoline core, leading to the formation of dihydroquinolines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives . These products often exhibit enhanced biological activities and are used in further synthetic applications .
Scientific Research Applications
2-Acetylphenyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Uniqueness
What sets 2-Acetylphenyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications . Its ethoxyphenyl and acetylphenyl groups enhance its solubility and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C26H21NO4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2-acetylphenyl) 2-(4-ethoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H21NO4/c1-3-30-19-14-12-18(13-15-19)24-16-22(21-9-4-6-10-23(21)27-24)26(29)31-25-11-7-5-8-20(25)17(2)28/h4-16H,3H2,1-2H3 |
InChI Key |
GNMSBIMLFDJJMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


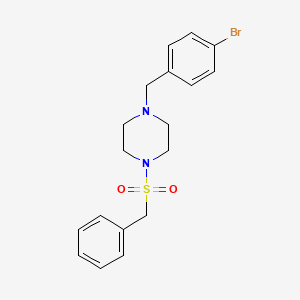
![4-chloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10878359.png)
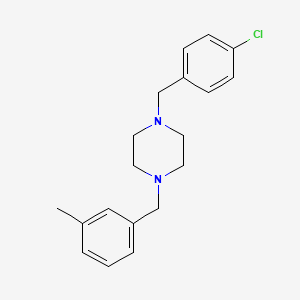
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10878382.png)
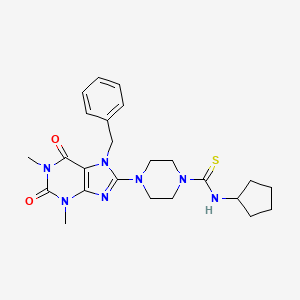
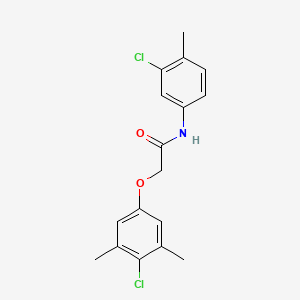
![N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide](/img/structure/B10878405.png)
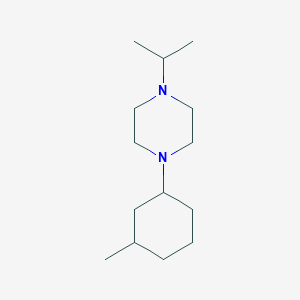
![3-[2-(2,4-dihydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B10878414.png)
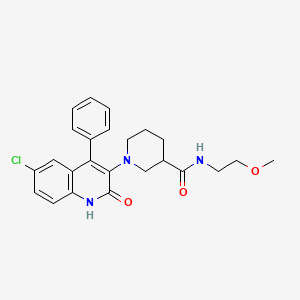
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B10878419.png)
![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10878426.png)
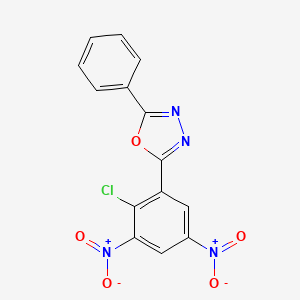
![(2E)-3-[2-bromo-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10878446.png)
